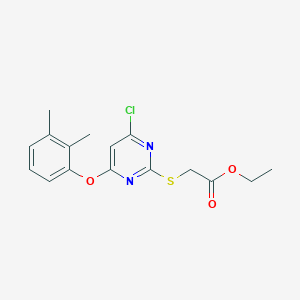
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a dimethylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-6-hydroxy-2-pyrimidinylthiol with 2,3-dimethylphenol in the presence of a base to form the intermediate 4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinylthiol. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate can be compared with other similar compounds, such as:
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)propionate: Similar structure but with a propionate ester instead of an acetate ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
Molecular Formula |
C16H17ClN2O3S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-6-(2,3-dimethylphenoxy)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C16H17ClN2O3S/c1-4-21-15(20)9-23-16-18-13(17)8-14(19-16)22-12-7-5-6-10(2)11(12)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
GTOOLRMUEVAFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)Cl)OC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















